molecular formula C₁₅H₉D₅ B1157578 3,6-Dimethyl-fluorene-d5

3,6-Dimethyl-fluorene-d5

Cat. No.: B1157578
M. Wt: 199.3
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethyl-fluorene-d5 is a deuterated derivative of fluorene, where five hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry or nuclear magnetic resonance (NMR) studies. The methyl groups at positions 3 and 6 of the fluorene backbone contribute to its steric and electronic properties, distinguishing it from simpler fluorene analogs.

Properties

Molecular Formula

C₁₅H₉D₅

Molecular Weight

199.3

Synonyms

3,6-Dimethyl-9H-fluorene-d5;  NSC 407702-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,6-Dimethyl-fluorene-d5 with structurally or functionally related compounds, primarily drawn from :

Structural Analogues

Compound Name Key Features Functional Groups/Substituents Relevance to this compound
9-Fluorenone (Compound 18) Aromatic ketone derivative of fluorene Ketone at position 9 Contrasts with methyl-substituted fluorene; lacks deuterium labeling
9-Fluorenol-1-carboxylic acid (Compound 17) Hydroxyl and carboxylic acid groups at positions 9 and 1 -OH, -COOH Polar functional groups increase solubility vs. methyl/deuterium groups in this compound
9-Carboxymethylene-9H-fluorene-1-carboxylic acid (Compound 29) Extended conjugation with carboxymethylene and carboxylic acid groups -CH₂COOH, -COOH Greater polarity and potential for hydrogen bonding compared to methyl/deuterium substituents
Fluoranthene derivatives (e.g., Compound 1) Polycyclic aromatic hydrocarbon (PAH) with fused benzene rings No functional groups (pure hydrocarbon) Highlights differences in aromaticity and steric effects between PAHs and substituted fluorenes

Functional and Isotopic Differences

  • Deuterium Labeling: Unlike non-deuterated analogs (e.g., 9-fluorenone, fluoranthene), this compound exhibits isotopic stability, reducing interference in quantitative analyses.
  • Polarity: Compounds like 9-fluorenol-1-carboxylic acid (Compound 17) are more hydrophilic due to -OH and -COOH groups, whereas this compound is likely more lipophilic, favoring organic solvent compatibility .

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